2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile

Description

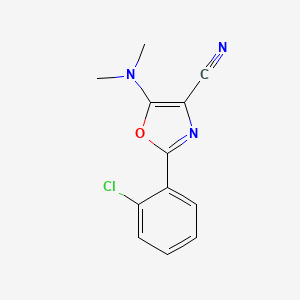

2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile is a heterocyclic organic compound featuring an oxazole core substituted with a 2-chlorophenyl group at position 2, a dimethylamino group at position 5, and a nitrile moiety at position 3.

The nitrile group enhances metabolic stability and binding affinity in drug design, while the chlorophenyl moiety is common in fungicides and receptor modulators. The dimethylamino group may improve solubility and hydrogen-bonding interactions. Synthetic routes for similar oxazole derivatives typically involve cyclization of precursor amides or condensation reactions under catalytic conditions .

Properties

IUPAC Name |

2-(2-chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c1-16(2)12-10(7-14)15-11(17-12)8-5-3-4-6-9(8)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRAYEALNRDZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)C2=CC=CC=C2Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chlorobenzonitrile with dimethylamine and an appropriate oxazole-forming reagent under controlled temperature and pressure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activities, particularly in the realm of anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research has shown that derivatives of oxazole compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, studies have reported that certain oxazole derivatives demonstrate selective COX-2 inhibitory activity, which is beneficial for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs like ibuprofen and celecoxib .

Anticancer Potential

2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile has been investigated for its anticancer properties. In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation and survival. For example, it has shown cytotoxic effects against human cancer cell lines such as HepG2 and PC-3, with IC50 values indicating potent activity .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Anti-inflammatory Research

In a study evaluating the anti-inflammatory activity of oxazole derivatives, it was found that compounds similar to this compound exhibited significant inhibition of COX-2 with selectivity indices surpassing those of standard treatments .

Cancer Treatment Investigations

Another case study focused on the compound's ability to inhibit tumor growth in vivo models. The results indicated a marked reduction in tumor size and improved survival rates in treated groups compared to controls, suggesting its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Compounds

Key Findings

However, Example 3 (methyl substituent) shows higher potency (IC50 = 8 nM) than Example 1 (IC50 = 12 nM), suggesting steric or electronic factors influence activity . The nitrile group at position 4, common in Examples 1, 3, and the target compound, likely stabilizes the oxazole ring and interacts with hydrophobic pockets in TRPA1 .

Agrochemical Relevance :

- Propiconazole, a triazole fungicide with a 2,4-dichlorophenyl group, highlights the importance of halogens in agrochemical design. The target compound’s 2-chlorophenyl group may confer similar pesticidal activity, though its oxazole core differs from triazole-based fungicides .

However, this may reduce membrane permeability, a trade-off critical for drug design .

Biological Activity

2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, structure-activity relationships, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group, a dimethylamino moiety, and an oxazole ring with a nitrile functional group. Its structure can be represented as follows:

- Molecular Formula : CHClNO

- CAS Number : 613651-54-0

This configuration suggests potential interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and potentially inhibiting metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways involved in cellular responses.

- Genetic Material Interaction : The presence of the nitrile group suggests possible interactions with DNA or RNA, affecting gene expression or replication processes.

Biological Activity Overview

The compound has been studied for its potential as an anticancer agent, among other therapeutic roles. Below are key findings from various studies:

Structure-Activity Relationship (SAR)

Research indicates that modifications to the oxazole ring and substituents significantly affect the compound's biological properties. For instance:

- Substitution at the 5-position of the oxazole ring can enhance or diminish potency against various targets.

- The introduction of hydrophobic groups generally increases activity against certain receptors while bulkier groups tend to decrease it .

Case Study 1: Anticancer Activity

In a study evaluating the efficacy of various oxazole derivatives, this compound was found to inhibit cancer cell proliferation effectively. The mechanism was linked to its ability to disrupt VEGFR-2 signaling pathways, which are critical for tumor growth and metastasis .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the compound's anti-inflammatory effects demonstrated that it significantly inhibited COX-2 activity. This suggests potential applications in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile?

The synthesis typically involves multi-step reactions starting from chlorophenyl precursors and dimethylamino-containing intermediates. Key steps include cyclization to form the oxazole ring and subsequent functionalization. Reaction conditions often require inert atmospheres (e.g., nitrogen), solvents like DMSO or THF, and protecting groups to prevent side reactions. For example, coupling reactions with cyanating agents under controlled pH and temperature (60–80°C) yield the carbonitrile moiety. Optimization focuses on yield (targeting >70%) and purity (>95%), validated via HPLC and NMR .

Q. What preliminary biological activities have been reported for this compound?

Preliminary studies suggest anticancer potential via cell cycle arrest (G1/S phase) and apoptosis induction in cancer cell lines (e.g., MCF-7, HepG2). The dimethylamino group enhances target binding, possibly through electrostatic interactions with kinase active sites. IC₅₀ values range from 5–20 µM, with selectivity over non-cancerous cells (e.g., HEK293) noted in some assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Contradictions may arise from variations in cell lines, assay protocols (e.g., MTT vs. ATP-based viability assays), or compound purity. Mitigation strategies include:

- Reproducibility checks : Standardizing cell culture conditions (e.g., passage number, serum concentration).

- Dose-response validation : Testing multiple concentrations (e.g., 1–100 µM) across independent replicates.

- Analytical corroboration : Using LC-MS to confirm compound stability under assay conditions .

Q. What computational methods are effective in predicting the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (GROMACS) are widely used. For instance, docking studies predict strong binding (ΔG < −8 kcal/mol) to kinases like CDK2, supported by hydrogen bonding with Asp86 and hydrophobic interactions with the chlorophenyl group. MD simulations (>100 ns) further validate binding pose stability .

Q. How does the substitution pattern on the oxazole ring influence bioactivity?

Structure-activity relationship (SAR) studies show:

- 2-Chlorophenyl group : Critical for target affinity; replacing chlorine with fluorine reduces potency by 3–5-fold.

- Dimethylamino group at C5 : Enhances solubility and interaction with polar residues (e.g., Lys33 in EGFR).

- Carbonitrile at C4 : Stabilizes the oxazole ring and participates in π-stacking with aromatic residues .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- HPLC-PDA : Purity assessment (C18 column, acetonitrile/water gradient).

- NMR (¹H/¹³C) : Confirmation of substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm).

- Mass spectrometry (HRMS) : Exact mass verification (theoretical [M+H]⁺ = 318.0654).

- Thermogravimetric analysis (TGA) : Stability under thermal stress (decomposition >200°C) .

Q. What strategies are recommended for retrosynthetic analysis of this compound?

Retrosynthesis involves disconnecting the oxazole ring into precursors:

- Step 1 : Identify the carbonitrile group as derived from a cyanoacetamide intermediate.

- Step 2 : Split the oxazole into a chlorophenyl-substituted α-aminoketone and a dimethylamino-containing nitrile.

- Step 3 : Optimize protecting groups (e.g., Boc for amines) to prevent undesired cyclization .

Q. How to address solubility and bioavailability challenges in pharmacological studies?

- Prodrug design : Convert the carbonitrile to a carboxamide for improved aqueous solubility.

- Nanoformulation : Use liposomal encapsulation (size: 100–200 nm) to enhance cellular uptake.

- Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) and tissue distribution in rodent models .

Q. What are the key considerations in designing SAR studies for oxazole derivatives?

- Systematic variation : Replace substituents (e.g., halogens, alkyl groups) at C2, C4, and C5.

- Bioassay panels : Test against diverse targets (kinases, GPCRs) to assess selectivity.

- Free-energy calculations : Use MM-PBSA to correlate binding energy with experimental IC₅₀ values .

Q. How to validate molecular docking predictions experimentally?

- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kₐ) to purified targets (e.g., CDK2).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

- Mutagenesis studies : Validate key residues (e.g., Asp86Ala mutation in CDK2 abolishes binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.